molecular formula C7H2BrClF3I B3027813 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene CAS No. 1394291-54-3

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene

Cat. No.: B3027813
CAS No.: 1394291-54-3
M. Wt: 385.35
InChI Key: KQUBVTJSFLADRN-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene ( 1394291-54-3) is a high-value, multifunctional halogenated benzene derivative of significant importance in chemical research and development. Its molecular formula is C 7 H 2 BrClF 3 I, with a molecular weight of 385.35 g/mol . This compound is characterized by the presence of three distinct halogen substituents—bromine, chlorine, and iodine—strategically positioned on a benzene ring that also features a robust trifluoromethyl group. This unique architecture makes it an exceptionally versatile and valuable building block for synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical applications . The primary research value of this compound lies in its application as a key synthetic intermediate. The different halogen atoms exhibit varied reactivity, allowing for selective, step-wise functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange. This enables researchers to systematically build complex molecular structures from a single, convenient scaffold . The trifluoromethyl group is a critical motif in medicinal chemistry and agrochemical research, as its incorporation into lead compounds can significantly influence their metabolic stability, lipophilicity, and overall binding affinity . In practical research applications, this benzene derivative is employed in the synthesis of advanced pharmaceutical intermediates and active ingredients. Patents demonstrate the utility of similar polyhalogenated trifluoromethylbenzene compounds in the development of targeted therapies, highlighting their role in creating potential treatments for diseases such as leukemia . Its structure is particularly suited for use in Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form biaryl systems, which are core structures in many modern therapeutics. For safe handling, this compound requires specific storage conditions: it must be kept in a dark place, sealed in a dry environment at room temperature . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is mandatory. Researchers should refer to the Safety Data Sheet for detailed hazard information, which includes potential skin and eye irritation (H315, H319) . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBVTJSFLADRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215873
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-54-3
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Addition of a chlorine atom using chlorine gas or other chlorinating agents.

    Iodination: Incorporation of an iodine atom using iodine or iodinating reagents like iodine monochloride (ICl).

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application and target. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction and desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene 1-Br, 2-CF₃, 4-I, 5-Cl C₇H₂BrClF₃I ~370–380* Likely intermediate for Suzuki couplings; high steric hindrance
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene 1-Br, 2-I, 4-CF₃, 5-F C₇H₂BrF₄I 371.9 Discontinued; used in custom synthesis
1-Bromo-4-iodo-2-(trifluoromethyl)benzene 1-Br, 2-CF₃, 4-I C₇H₃BrF₃I 322.91 Higher reactivity at iodine for cross-couplings
1-Bromo-4-chloro-2-(trifluoromethyl)benzene 1-Br, 2-CF₃, 4-Cl C₇H₃BrClF₃ 255.45 Simpler structure; used in polymer chemistry
1-Bromo-3-iodo-5-(trifluoromethyl)benzene 1-Br, 3-I, 5-CF₃ C₇H₃BrF₃I 350.9 Meta-substitution alters regioselectivity
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-OCF₃ C₇H₃BrClF₃O 275.45 Trifluoromethoxy group enhances lipophilicity

*Estimated based on similar analogs.

Structural and Electronic Differences

  • Halogen Positioning: The presence of iodine at position 4 (vs.
  • Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group (electron-withdrawing) at position 2 deactivates the ring more strongly than the OCF₃ group in , directing electrophilic attacks to specific positions .
  • Heavy Halogen Effects : Iodine’s large atomic radius may hinder certain coupling reactions (e.g., Buchwald-Hartwig) compared to smaller halogens like chlorine .

Biological Activity

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C7_7H2_2BrClF3_3I and a molecular weight of 385.35 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural properties and potential biological activities.

The compound is characterized by multiple halogen substitutions, which can significantly influence its reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity, potentially affecting the compound's ability to penetrate biological membranes.

Toxicological Studies

Recent evaluations have shown that this compound exhibits a range of biological activities, primarily through toxicological assessments. Key findings from various studies include:

  • Sensitization Potential : In a local lymph node assay (LLNA), the compound demonstrated a weak sensitization potential with stimulation indices (SI) of 2.6, 5.3, and 5.3 at concentrations of 50%, 75%, and 100%, respectively. The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was determined to be 53.1% .
  • Repeat Dose Toxicity : In repeated oral exposure studies on B6C3F1 mice, the compound showed minimal to mild toxicity at high doses (≥50 mg/kg). Notable effects included hepatocellular hypertrophy and nephropathy, with a no-observed-adverse-effect level (NOAEL) established at 50 mg/kg .
  • Dermal Exposure : Dermal studies indicated increased liver weights and chronic nephropathy in male rats at higher concentrations (≥250 ppm). The severity of kidney effects was noted to be less in females compared to males .
  • Inhalation Studies : Inhalation toxicity studies revealed that exposure to vapors at concentrations up to 2000 ppm led to observable clinical signs of toxicity, including behavioral changes .

The biological activity of halogenated compounds such as this compound often involves interactions with cellular receptors or enzymes. While specific mechanisms for this compound are not extensively documented, similar compounds have been shown to interact with cyclooxygenase enzymes, affecting inflammatory pathways .

Case Studies

Several case studies have explored the implications of using halogenated aromatic compounds in drug development:

  • Case Study on Anti-inflammatory Activity : A study focusing on structurally related compounds demonstrated that halogen substitutions could enhance anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications for derivatives of this compound .

Data Tables

Study Type Findings NOAEL
Local Lymph Node AssayWeak sensitization potential; SI values: 2.6, 5.3, 5.3Not defined
Oral Repeat DoseHepatocellular hypertrophy; nephropathy50 mg/kg
Dermal ExposureIncreased liver weights; chronic nephropathy≥250 ppm
Inhalation ToxicityClinical signs observed at concentrations up to 2000 ppmNot defined

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene
Reactant of Route 2
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